2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
Chemical Structure & Properties
2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (CID 2051940) is a piperazine derivative with a 4-methoxybenzenesulfonyl group at the 4-position of the piperazine ring and a chloroacetyl moiety at the 1-position. Its molecular formula is C₁₃H₁₇ClN₂O₄S, with a molecular weight of 346.83 g/mol . Key features include:
- SMILES: ClCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(OC)C=C2
- Collision Cross-Section (CCS): Predicted CCS values range from 184.6 Ų ([M+H]⁺, m/z 347.06) to 195.8 Ų ([M+Na]⁺, m/z 369.04), indicating moderate polarity .
- Synthesis: Likely involves chloroacetylation of 4-(4-methoxybenzenesulfonyl)piperazine, analogous to methods for related compounds (e.g., reaction of piperazine derivatives with chloroacetyl chloride in dichloromethane or acetonitrile with a base like DIPEA) .
Properties
IUPAC Name |
2-chloro-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-20-11-2-4-12(5-3-11)21(18,19)16-8-6-15(7-9-16)13(17)10-14/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADYJZKMMKSOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 4-(4-methoxybenzenesulfonyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of such reactions are less common.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while hydrolysis would produce a carboxylic acid derivative .
Scientific Research Applications
2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. The piperazine ring and the methoxybenzenesulfonyl group may contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Bioactivity: The 4-methoxybenzenesulfonyl group in the main compound enhances hydrogen-bonding capacity compared to simpler sulfonyl (e.g., methylsulfonyl in ) or non-sulfonyl derivatives (e.g., phenyl in ). This may improve target binding in therapeutic contexts, such as histamine H3 receptor modulation . Ethoxy vs.
Electronic and Steric Modifications: The nitro group in introduces strong electron-withdrawing effects, which could stabilize negative charges in binding pockets but reduce metabolic stability.
Synthetic Accessibility :
- Compounds with aryl sulfonyl groups (e.g., ) typically require multi-step synthesis, including sulfonylation of piperazine followed by chloroacetylation.
- Simpler derivatives like are synthesized in one step via chloroacetyl chloride and piperazine, offering cost advantages .
Physicochemical Properties :
Biological Activity
2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS No. 925397-35-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is C13H17ClN2O4S, with a molecular weight of 346.83 g/mol. The presence of a piperazine ring and a sulfonyl group suggests potential interactions with various biological targets.
Anticholinesterase Activity
Research indicates that piperazine derivatives, including compounds similar to 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, exhibit significant anticholinesterase activity. This activity is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease, where inhibition of acetylcholinesterase can enhance cholinergic transmission .
Table 1: Summary of Anticholinesterase Activity
Neuroprotective Effects
Studies have suggested that piperazine derivatives can provide neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. The specific mechanism by which 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one exerts these effects remains to be fully elucidated, but it may involve interactions with glutamate receptors or modulation of inflammatory pathways .
Case Study 1: In Vivo Efficacy
A study conducted on animal models demonstrated that administration of piperazine derivatives led to significant improvements in cognitive function as measured by standardized behavioral tests. The results indicated that these compounds could potentially reverse memory deficits associated with neurodegeneration .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one to acetylcholinesterase. These studies revealed favorable interactions at the enzyme's active site, supporting the hypothesis that this compound could serve as a lead for further development in treating cholinergic dysfunctions .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the 4-methoxybenzenesulfonyl-piperazine intermediate via nucleophilic substitution between piperazine and 4-methoxybenzenesulfonyl chloride under inert conditions .
- Step 2 : Reaction of the intermediate with chloroacetyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
- Optimization : Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. How can the molecular structure of this compound be characterized experimentally?
Key techniques include:
- X-ray crystallography : Resolves the spatial arrangement of the piperazine ring, sulfonyl group, and chloroethanone moiety. Bond angles and torsion angles validate steric interactions .
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., piperazine proton splitting at δ 3.2–3.6 ppm, sulfonyl group deshielding effects) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H] at m/z 361.06, corroborating the molecular formula .
Q. What initial biological activity assays are suitable for evaluating this compound?
- Binding affinity assays : Radioligand displacement studies (e.g., against serotonin or dopamine receptors) quantify target engagement .
- Cellular activity screens : Dose-response curves in HEK-293 or CHO cells transfected with GPCRs measure IC values for functional activity .
- Solubility and stability : PBS (pH 7.4) solubility tests and HPLC monitoring of degradation under physiological conditions inform formulation needs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., serotonin 5-HT receptor). Mutagenesis studies validate critical residues (e.g., Asp155 for hydrogen bonding) .
- Analog synthesis : Introduce substituents (e.g., fluoro, methyl groups) at the methoxybenzene or piperazine ring to modulate lipophilicity (logP) and bioavailability .
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential features (e.g., sulfonyl group for receptor anchoring) .
Q. What strategies resolve contradictions in reported biological data for this compound?
- Meta-analysis : Compare datasets across studies (e.g., IC variability in receptor assays) to identify confounding factors (cell line differences, assay conditions) .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
- Proteomic profiling : Uncover off-target effects via kinome-wide screening or thermal shift assays .
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions (e.g., 0°C for sulfonylation minimizes byproducts) .
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer for the chloroacetylation step, reducing reaction time from 12h to 2h .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor intermediate formation in real time .
Q. What advanced analytical methods assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by UPLC-MS to identify degradation products .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS/MS .
- Solid-state stability : DSC (Differential Scanning Calorimetry) monitors phase transitions, and PXRD tracks crystallinity changes during accelerated aging .
Methodological Notes
- Contradictions in evidence : Synthesis protocols in and differ in solvent choice (DMF vs. dichloromethane), impacting reaction kinetics.
- Key SAR insight : The 4-methoxybenzenesulfonyl group is critical for receptor selectivity, as shown in , while chloroethanone enhances membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
